Selective Growth Inhibition of bc1 Complex-Deficient M. tuberculosis vs. Wild-Type
In a direct head-to-head comparison within the same study, the target compound series demonstrated significantly greater potency against a bc1 complex mutant of M. tuberculosis than against wild-type bacteria. This differential activity is a hallmark of cytochrome bd oxidase-specific inhibition, contrasting sharply with the broad-spectrum antimycobacterial InhA inhibitor Compound 21, which shows no such pathway-selective differential [1][2].
| Evidence Dimension | MIC against bc1 mutant vs. wild-type M. tuberculosis |
|---|---|
| Target Compound Data | Hit molecule S-021-0607 (from the same 4-oxoquinazolin-3(4H)-yl series): MIC 16 μM (bc1 mutant) vs. 256 μM (wild-type); S-021-0601: MIC 8 μM (bc1 mutant) vs. 128 μM (wild-type) |
| Comparator Or Baseline | Compound 21 (InhA inhibitor quinazolinone acetamide): MIC 4.76 μM against wild-type M. tuberculosis with no mutant-selective differential reported |
| Quantified Difference | 16-fold and 16-fold differences between mutant and wild-type MICs for the series hits; InhA inhibitor shows no pathway-dependent selectivity |
| Conditions | M. tuberculosis bc1 complex mutant strain; wild-type M. tuberculosis H37Rv; standard microdilution assay |
Why This Matters
Demonstrates on-target cytochrome bd oxidase inhibition rather than promiscuous antibacterial activity, enabling synthetic lethal combination strategies.
- [1] Kumar A, Kumari N, Bhattacherjee S, Venugopal U, Parwez S, Siddiqi MI, Krishnan MY, Panda G. Design, synthesis and biological evaluation of (Quinazoline 4-yloxy)acetamide and (4-oxoquinazoline-3(4H)-yl)acetamide derivatives as inhibitors of Mycobacterium tuberculosis bd oxidase. Eur J Med Chem. 2022 Nov 15;242:114639. View Source
- [2] Pedgaonkar GS, Sridevi JP, Jeankumar VU, Saxena S, Devi PB, Renuka J, Yogeeswari P, Sriram D. Development of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives as novel enoyl-acyl carrier protein reductase (InhA) inhibitors for the treatment of tuberculosis. Eur J Med Chem. 2014 Sep 9;84:433-441. View Source
